1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one
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Overview
Description
1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one is a heterocyclic compound that features a thiazolo[5,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base to form the thiazolo[5,4-c]pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazolo[5,4-c]pyridine compounds .
Scientific Research Applications
1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Materials Science: It is explored for its electronic properties and potential use in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole core but differ in their substitution patterns and electronic properties.
Indole Derivatives: Indole-based compounds have a different core structure but exhibit similar biological activities and synthetic versatility.
Uniqueness
1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one is unique due to its specific thiazolo[5,4-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and materials .
Properties
IUPAC Name |
1-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-14(18)17-9-8-12-13(10-17)19-15(16-12)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOTOBWCKRKHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)SC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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